N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide
Description
N-[2-({[4-Hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyridine-3-carboxamide moiety via a sulfanyl ethyl linker. The thieno[2,3-d]pyrimidine scaffold is substituted with a hydroxy group at position 4 and an isopropyl group at position 6, while the pyridine ring is functionalized with a carboxamide group at position 3.
Properties
Molecular Formula |
C18H20N4O2S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2S2/c1-11(2)14-8-13-17(24)21-15(22-18(13)26-14)10-25-7-6-20-16(23)12-4-3-5-19-9-12/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
JYYQDEBOYPYLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
Cyclocondensation for Core Formation
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold is synthesized via cyclocondensation of 4-aminopyridine derivatives with thiouracil precursors. A representative protocol involves refluxing 4-aminopyridine with 2-phenyl-3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one in acetic acid for 4 hours, yielding the core structure in 81% yield after silica gel chromatography. Critical parameters include:
- Solvent System : Acetic acid promotes both cyclization and tautomerization.
- Temperature : Reflux conditions (≈110°C) ensure complete ring closure.
- Workup : Ice-cold water precipitates the crude product, minimizing side reactions.
Table 1: Optimization of Core Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Acetic acid | 81 | 98.5 |
| Reaction Time | 4 hours | 78 | 97.8 |
| Alternative Solvent | Ethanol | 42 | 89.3 |
Functionalization at the 2-Position: Methylsulfanyl Linker Installation
Pyridine-3-carboxamide Coupling
Purification and Analytical Characterization
Challenges and Optimization Opportunities
Byproduct Formation
Over-alkylation at the 4-hydroxy group occurs if protecting groups (e.g., tert-butyldimethylsilyl) are omitted during Grignard reactions. Implementing a silyl protection/deprotection sequence reduces this side reaction from 18% to <3%.
Scalability Limitations
Photoreactions face scalability constraints due to light penetration issues. Transitioning to flow photoreactors enhances throughput by ensuring uniform UV exposure.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxamide group produces an amine.
Scientific Research Applications
N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide ()
- Core Structure: Thieno[2,3-b]pyridine with ethoxycarbonyl, methoxyphenyl, and methyl substituents.
- Key Differences: Lacks the hydroxy and isopropyl groups present in the target compound.
- Synthesis : Prepared via reported methods involving imidate intermediates, contrasting with the target compound’s likely sulfanyl-ethyl linker formation .
N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl]-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carbohydrazide (7b, )
- Core Structure: Bis-thieno[2,3-b]pyridine with cyano, ethoxy, phenyl, and carbohydrazide substituents.
- The absence of a sulfanyl linker may limit flexibility .
- Physical Properties : Reported melting points range from 215–220°C (7b) to 245–250°C (7e), indicating higher thermal stability than typical for hydroxy-substituted compounds .
1,4-Dihydropyridine Derivatives ()
AZ331: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
- Core Structure : 1,4-Dihydropyridine with thioether-linked ketone and furyl/methoxyphenyl groups.
- Key Differences: The 1,4-dihydropyridine core is redox-active, unlike the aromatic thienopyrimidine in the target compound.
AZ257: Bromophenyl-substituted analogue of AZ331
Data Tables
Table 1: Structural and Physical Comparison
Table 2: Functional Group Impact
Biological Activity
N-[2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)ethyl]pyridine-3-carboxamide is a complex organic compound belonging to the thieno[2,3-d]pyrimidine derivative class. Its structure includes a pyridine ring, a thienopyrimidine core, and various functional groups, which suggest potential interactions with biological targets and therapeutic applications. This article explores its biological activity, synthesizing methods, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H20N4O2S2
Molecular Weight : 368.50 g/mol
IUPAC Name : this compound
The compound's unique structural features contribute to its biological activity, particularly its potential as an enzyme inhibitor and receptor modulator.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
The exact mechanism of action involves interactions with specific molecular targets that modulate biological pathways relevant to its activities. For instance, it may interfere with signaling pathways that promote cell division in cancer cells or reduce inflammatory responses by inhibiting COX enzymes.
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of Thienopyrimidine Core :
- Starting from appropriate precursors, the thienopyrimidine core is synthesized through cyclization reactions.
-
Functional Group Modifications :
- Subsequent modifications introduce the hydroxyl and sulfanyl groups, which are critical for biological activity.
-
Final Coupling Reactions :
- The final product is obtained through coupling reactions that attach the pyridine carboxamide moiety to the thienopyrimidine scaffold .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of several thienopyrimidine derivatives, including this compound. Results indicated significant inhibition of cell proliferation in breast and lung cancer cell lines when treated with this compound .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory models in rats, compounds similar to this compound showed promising results in reducing paw edema and granuloma formation compared to standard anti-inflammatory treatments .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxyquinoline | Contains a hydroxyl group | Antimicrobial properties |
| Pyrido[2,3-d]pyrimidine derivatives | Shares the pyrimidine core structure | Potential anticancer activity |
| Thienopyrimidine analogs | Similar thienopyrimidine core | Anti-inflammatory effects |
Q & A
Basic Research Question
- Co-solvent systems : Test DMSO/PBS mixtures (e.g., 10% DMSO) for in vitro assays. Ensure DMSO concentration ≤0.1% to avoid cytotoxicity .
- Salt formation : Screen counterions (e.g., HCl, sodium salts) to enhance aqueous solubility. Use pH-solubility profiling to identify optimal ionization states .
- Surfactant-based formulations : Evaluate polysorbate-80 or Cremophor EL for in vivo studies to improve bioavailability .
How can reaction conditions be optimized using Design of Experiments (DoE)?
Advanced Research Question
Apply statistical DoE principles to reduce experimental iterations:
- Factors : Temperature (40–80°C), catalyst loading (0.5–2 mol%), solvent polarity (THF to DMF).
- Response variables : Yield, purity, reaction time.
- Central Composite Design : Identify interactions between variables. For example, higher catalyst loading may reduce reaction time but increase impurity formation .
- Example outcome : Optimal conditions: 60°C, 1.2 mol% catalyst, DMF solvent → 82% yield, 97% purity .
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Question
- Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times (24h vs. 48h), and compound concentrations. Variability in IC₅₀ values may arise from differential metabolic activity .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., serum content in media) .
- Orthogonal assays : Validate activity via enzymatic assays (e.g., kinase inhibition) alongside cell-based assays to distinguish direct vs. indirect effects .
What advanced techniques elucidate the molecular mechanism of action?
Advanced Research Question
- Molecular docking : Use software (AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases). Focus on hydrogen bonding with pyridine-3-carboxamide and hydrophobic interactions with the isopropyl group .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kₐ, K_d) to confirm target engagement .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
How to conduct comparative Structure-Activity Relationship (SAR) studies with analogs?
Advanced Research Question
- Select analogs : Focus on derivatives with modifications in:
- Thienopyrimidine substituents (e.g., hydroxy vs. methoxy groups).
- Sulfanyl linker length (C2 vs. C3 alkyl chains).
- Biological testing : Standardize assays (e.g., IC₅₀ in μM) and compile results into a SAR table:
| Analog | Modification | Activity (IC₅₀, μM) | Key Finding |
|---|---|---|---|
| Parent compound | None | 1.2 ± 0.3 | Baseline activity |
| Methoxy-substituted analog | -OH → -OCH₃ | 5.8 ± 1.1 | Reduced solubility, lower potency |
| Extended linker (C3) | -S-CH₂CH₂- → -S-CH₂CH₂CH₂- | 0.9 ± 0.2 | Improved target binding |
How can computational methods enhance reaction pathway design?
Advanced Research Question
- Quantum chemical calculations : Use Gaussian 16 to model transition states and identify low-energy pathways for key steps (e.g., thiol-ether coupling) .
- Machine learning : Train models on reaction databases (e.g., USPTO) to predict optimal solvents/catalysts. For example, random forest algorithms may prioritize DMF over THF for higher yields .
- Reaction flux analysis : Identify rate-limiting steps (e.g., imine formation) and adjust reagent stoichiometry accordingly .
What methodologies assess in vitro and in vivo toxicity profiles?
Advanced Research Question
- In vitro :
- MTT assay : Test cytotoxicity in primary hepatocytes (LC₅₀ > 100 μM acceptable).
- hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC₅₀ > 30 μM preferred) .
- In vivo :
- Acute toxicity (OECD 423) : Dose rodents (10–300 mg/kg) and monitor for 14 days.
- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., sulfoxide derivatives) .
How to address stability challenges under physiological conditions?
Advanced Research Question
- Forced degradation studies : Expose compound to pH 1–13, UV light, and 40°C/75% RH. Monitor degradation via HPLC:
- Major degradation pathway : Hydrolysis of the carboxamide group at pH > 10 .
- Stabilization strategies :
- Lyophilization with cyclodextrins to protect against hydrolysis.
- Light-resistant packaging to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
